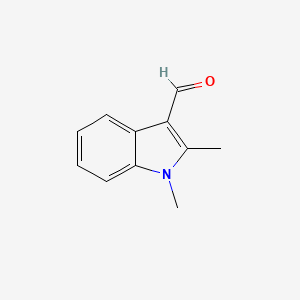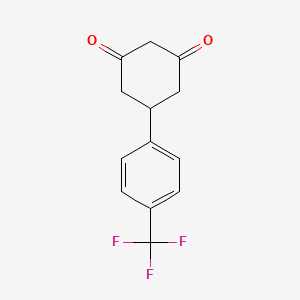
2-(4-Fluorophenoxy)nicotinic acid
説明
The compound of interest, 2-(4-Fluorophenoxy)nicotinic acid, is a derivative of nicotinic acid, which is a form of vitamin B3 or niacin. While the specific compound is not directly synthesized in the provided papers, related compounds with fluorine substitutions and nicotinic acid frameworks are discussed. These compounds are often intermediates in the synthesis of pharmaceuticals and have been the subject of various synthetic strategies due to their potential biological activities.
Synthesis Analysis
The synthesis of related fluorinated nicotinic acid derivatives is described in the papers. For instance, an efficient synthesis route for 2-trifluoromethyl-nicotinic acid derivatives is developed by constructing the pyridine ring, which is a core structure in many bioactive compounds . Another paper outlines a practical synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, which involves a palladium-catalyzed cyanation/reduction sequence and a selective monodechlorination step . These methods highlight the importance of regioselective reactions and the use of palladium catalysis in the synthesis of fluorinated nicotinic acids.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of 2-(4-fluorophenoxy) acetic acid, a compound with a similar substitution pattern to the compound of interest, was determined to crystallize in the monoclinic system and was analyzed using Hirshfeld surface analysis to study intermolecular interactions . This analysis is crucial for understanding the packing modes and stability of the crystal structure, which can influence the compound's properties and reactivity.
Chemical Reactions Analysis
The chemical reactions involving fluorinated nicotinic acids often require careful control of reaction conditions to achieve the desired selectivity. The synthesis of 2-chloro-5-fluoro-6-(4-phenyl-methylpiperazinyl)-4-trifluoromethyl-3-nicotinic acid, for example, begins with the construction of the pyridine nucleus and involves multiple steps to introduce various substituents . The reactivity of these compounds can be influenced by the presence of fluorine, which can affect the electron distribution and thus the chemical behavior of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated nicotinic acids are influenced by their molecular structure. The presence of fluorine atoms can affect the acidity, lipophilicity, and overall reactivity of the molecule. In the case of 2-hydroxy-5-(4-fluorophenyl)nicotinic acid, the study of its tautomerism reveals insights into its proton transfer processes, which are important for understanding its behavior in different environments . Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict these properties and to understand the potential energy surfaces that govern the molecule's reactions.
科学的研究の応用
Nicotinic Acid and Cardiovascular Health
Nicotinic acid is renowned for its potent lipid-altering effects, being the most effective clinically available treatment for modifying the lipid profile, including lowering LDL and VLDL cholesterol while raising HDL cholesterol. This alteration in lipid levels is crucial for the prevention and treatment of coronary artery disease. The identification of G-protein-coupled receptor 109A as the receptor for nicotinic acid has shed light on how it favorably alters HDL cholesterol. Moreover, nicotinic acid has been shown to possess nonlipid-mediated anti-inflammatory effects, such as the enhancement of adiponectin secretion, indicating its atheroprotective role (Digby, Lee, & Choudhury, 2009).
Nicotinic Acid and Dyslipidemia
Prolonged-release formulations of nicotinic acid have been developed to improve tolerability and minimize adverse effects. Nicotinic acid effectively modulates all traditional blood lipid and lipoprotein fractions and is particularly potent in increasing HDL-cholesterol and reducing lipoprotein(a). It has shown efficacy in slowing atherosclerotic progression and may even induce regression of atherosclerosis in patients on stable statin therapy. This makes nicotinic acid a valuable addition to lipid-lowering therapy, especially in patients with atherogenic dyslipidemia commonly associated with type 2 diabetes mellitus and the metabolic syndrome (McCormack & Keating, 2005).
Nicotinic Acid and Glucose Control
The effects of nicotinic acid on glucose control in patients with dyslipidemia have been extensively studied. While nicotinic acid is effective in improving lipid profiles, its impact on fasting glucose and hemoglobin A1c levels is modest and generally manageable with adjustments in diabetic treatment regimens. The clinical benefits of nicotinic acid or nicotinic acid-statin regimens in reducing cardiovascular events and atherosclerotic progression outweigh its mild effects on glycemic regulation (Goldberg & Jacobson, 2008).
Safety and Hazards
作用機序
Target of Action
The primary target of 2-(4-Fluorophenoxy)nicotinic acid is the nicotinic acid receptor, which is a G protein-coupled receptor found in adipose tissue . This receptor plays a crucial role in lipid metabolism .
Mode of Action
2-(4-Fluorophenoxy)nicotinic acid interacts with its target by binding to the nicotinic acid receptor. This binding reduces the mobilization of free fatty acids, thereby reducing the levels of triglycerides and very low-density lipoprotein (VLDL) particles .
Biochemical Pathways
The action of 2-(4-Fluorophenoxy)nicotinic acid affects several biochemical pathways. It plays a crucial role in metabolism, being an electron donor or acceptor in redox reactions catalyzed by various enzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Pharmacokinetics
It is known that the compound is solid in form .
Result of Action
The molecular and cellular effects of 2-(4-Fluorophenoxy)nicotinic acid’s action include an increase in the average number of low-density lipoprotein (LDL) particle size and a reduction in the number of LDL particles . This results in overall beneficial effects on lipid metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-Fluorophenoxy)nicotinic acid. For instance, the compound should be stored in a well-ventilated place and kept in a tightly closed container . It is also important to note that the compound may cause skin and eye irritation and may cause respiratory irritation .
特性
IUPAC Name |
2-(4-fluorophenoxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)17-11-10(12(15)16)2-1-7-14-11/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZUYDOXBXHDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345514 | |
| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenoxy)nicotinic acid | |
CAS RN |
54629-13-9 | |
| Record name | 2-(4-Fluorophenoxy)nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50345514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

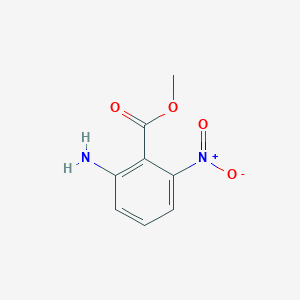
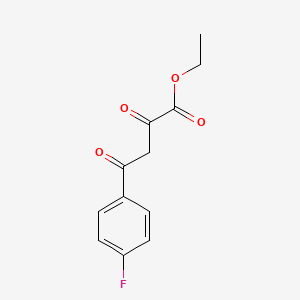
![Ethyl 2-(5-chloro-1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1297638.png)
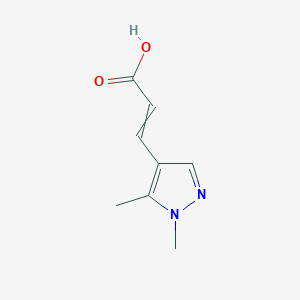


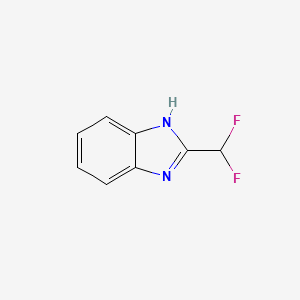
![9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B1297647.png)




